molecular formula C17H18N2O2 B5113920 2-[(3-methoxyphenoxy)methyl]-5,6-dimethyl-1H-1,3-benzodiazole

2-[(3-methoxyphenoxy)methyl]-5,6-dimethyl-1H-1,3-benzodiazole

Cat. No.: B5113920
M. Wt: 282.34 g/mol
InChI Key: IBYTVFNPIWZSOL-UHFFFAOYSA-N
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Description

2-[(3-methoxyphenoxy)methyl]-5,6-dimethyl-1H-1,3-benzodiazole is a synthetic organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzodiazole core substituted with a 3-methoxyphenoxy group and two methyl groups, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-methoxyphenoxy)methyl]-5,6-dimethyl-1H-1,3-benzodiazole typically involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving an o-phenylenediamine derivative and a suitable carbonyl compound, such as a carboxylic acid or ester.

    Introduction of the 3-Methoxyphenoxy Group: The 3-methoxyphenoxy group can be introduced via a nucleophilic aromatic substitution reaction. This involves reacting a 3-methoxyphenol with a suitable leaving group, such as a halide, in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(3-methoxyphenoxy)methyl]-5,6-dimethyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce any carbonyl or nitro groups present.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. For example, the methoxy group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Halides, bases, acids, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.

    Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or cellular assays.

    Medicine: Due to its benzodiazole core, it may have potential as a therapeutic agent for various diseases, including cancer, infections, or neurological disorders.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(3-methoxyphenoxy)methyl]-5,6-dimethyl-1H-1,3-benzodiazole would depend on its specific biological target. Generally, benzodiazoles can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound may exert its effects through:

    Enzyme Inhibition: Binding to the active site of an enzyme and preventing substrate binding or catalysis.

    Receptor Modulation: Interacting with receptors on the cell surface or within the cell to modulate signaling pathways.

    Ion Channel Blockade: Blocking ion channels to alter cellular ion flux and membrane potential.

Comparison with Similar Compounds

Similar Compounds

    2-[(3-methoxyphenoxy)methyl]oxirane: Similar structure but with an oxirane ring instead of a benzodiazole core.

    1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone: Contains a 3-methoxyphenyl group but with a different core structure.

    2-{2-[(4-methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar phenoxy group but with a borolane core.

Uniqueness

2-[(3-methoxyphenoxy)methyl]-5,6-dimethyl-1H-1,3-benzodiazole is unique due to its specific combination of a benzodiazole core with a 3-methoxyphenoxy group and two methyl groups. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-[(3-methoxyphenoxy)methyl]-5,6-dimethyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-11-7-15-16(8-12(11)2)19-17(18-15)10-21-14-6-4-5-13(9-14)20-3/h4-9H,10H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBYTVFNPIWZSOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)COC3=CC=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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